molecular formula C10H23ClOSi B1340534 (Triisopropylsiloxy)methyl chloride CAS No. 217300-17-9

(Triisopropylsiloxy)methyl chloride

Cat. No.: B1340534
CAS No.: 217300-17-9
M. Wt: 222.83 g/mol
InChI Key: SYZFQLUYDBIQCR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

(Triisopropylsiloxy)methyl chloride, also known as TOMCl, is primarily used as a protecting group in the synthesis of RNA oligonucleotides . Its primary target is the 2’-hydroxyl group in the ribose sugar of the RNA molecule .

Mode of Action

TOMCl acts by attaching to the 2’-hydroxyl group of the ribose sugar in RNA, thereby protecting it from unwanted reactions during the synthesis process . This protection is crucial for the successful synthesis of RNA oligonucleotides. The protection can be removed later by the application of fluoride ions .

Biochemical Pathways

It plays a crucial role in theRNA oligonucleotide synthesis pathway by protecting the 2’-hydroxyl group and ensuring the correct formation of the RNA molecule .

Pharmacokinetics

ItsADME properties would likely depend on factors such as its concentration, the specific conditions under which it is used, and the presence of other substances in the reaction mixture .

Result of Action

The primary result of TOMCl’s action is the successful synthesis of RNA oligonucleotides with the correct sequence and structure . By protecting the 2’-hydroxyl group, TOMCl helps to prevent unwanted side reactions and ensure that the RNA molecule is synthesized correctly .

Action Environment

The action of TOMCl is influenced by various environmental factors. For instance, it is typically used in an inert atmosphere and stored in a freezer under -20°C . These conditions help to maintain the stability and efficacy of TOMCl. Furthermore, the reaction conditions, such as temperature and pH, can also impact the effectiveness of TOMCl .

Biochemical Analysis

Biochemical Properties

(Triisopropylsiloxy)methyl chloride plays a significant role in biochemical reactions, primarily as a protecting group for RNA oligonucleotide synthesis . It interacts with various enzymes and proteins involved in the synthesis and modification of nucleic acids. For instance, it is used to protect the hydroxyl groups of ribonucleotides during the synthesis of RNA oligonucleotides. The interaction between this compound and these biomolecules is typically covalent, forming stable silyl ether bonds that prevent unwanted side reactions during the synthesis process .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a protecting group in nucleic acid synthesis. By protecting the hydroxyl groups of ribonucleotides, it ensures the accurate and efficient synthesis of RNA oligonucleotides, which are crucial for various cellular functions, including gene expression and regulation . Additionally, this compound may influence cell signaling pathways and cellular metabolism by modulating the availability and activity of specific nucleotides and their derivatives .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with hydroxyl groups on ribonucleotides. This interaction prevents the nucleotides from participating in unwanted side reactions, thereby ensuring the fidelity of RNA synthesis . The compound’s ability to form stable silyl ether bonds is a key aspect of its mechanism of action, as it provides a temporary protective barrier that can be removed under specific conditions to reveal the functional groups needed for subsequent biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under inert conditions but may degrade when exposed to moisture or other reactive substances . Long-term studies have shown that this compound can maintain its protective function for extended periods, provided it is stored and handled correctly . Degradation products may form over time, potentially affecting the efficiency of RNA synthesis and other biochemical processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects nucleotides without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular stress or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound can be used safely and effectively .

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleic acid synthesis and modification. It interacts with enzymes such as ribonucleases and polymerases, which are responsible for the synthesis and degradation of RNA . The compound’s role in these pathways is primarily protective, ensuring that nucleotides are available for incorporation into RNA molecules without undergoing unwanted side reactions . This interaction can affect metabolic flux and the levels of specific metabolites involved in nucleic acid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its protective function and overall efficacy in biochemical reactions .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with ribonucleotides and other biomolecules involved in RNA synthesis . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its protective function, as it ensures that the compound is available where it is needed most during nucleic acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Triisopropylsiloxy)methyl chloride can be synthesized through several methods. One common route involves the reaction of triisopropylsilanol with paraformaldehyde and hydrogen chloride. The reaction is typically carried out at low temperatures (-10 to 0°C) to ensure the stability of the intermediate products . The crude product is then purified through vacuum distillation to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Triisopropylsiloxy)methyl chloride primarily undergoes substitution reactions due to the presence of the reactive chloride group. It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding (triisopropylsiloxy)methyl derivatives .

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent the decomposition of the compound .

Major Products Formed

The major products formed from reactions with this compound are (triisopropylsiloxy)methyl ethers, amines, and thiols, depending on the nucleophile used in the reaction .

Properties

IUPAC Name

chloromethoxy-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23ClOSi/c1-8(2)13(9(3)4,10(5)6)12-7-11/h8-10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZFQLUYDBIQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585022
Record name (Chloromethoxy)tri(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217300-17-9
Record name (Chloromethoxy)tri(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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